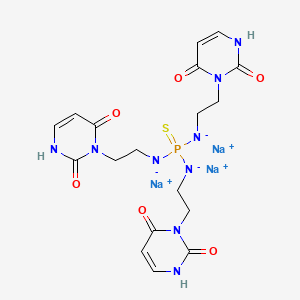

Phosphorothioic triamide, N,N',N''-tris(2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt

Description

Phosphorothioic triamide, N,N',N''-tris(2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt (hereafter referred to by its full IUPAC name) is a structurally complex organophosphorus compound. It features a central phosphorus atom bonded to three thiourea-derived moieties, each substituted with a 2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl group, and is stabilized as a trisodium salt. This sodium salt formulation enhances its water solubility, a critical property for applications requiring aqueous delivery, such as agricultural soil treatments or enzymatic inhibition .

The pyrimidinyl substituents in the target compound may confer unique binding affinities to biological targets, such as urease enzymes, compared to simpler alkyl or aryl derivatives. Sodium salt formation likely improves its stability and bioavailability in environmental applications, distinguishing it from neutral phosphorothioic triamides.

Properties

CAS No. |

84295-06-7 |

|---|---|

Molecular Formula |

C18H21N9Na3O6PS |

Molecular Weight |

591.4 g/mol |

IUPAC Name |

trisodium;bis[2-(2,4-dioxo-1H-pyrimidin-3-yl)ethylazanidyl]phosphinothioyl-[2-(2,4-dioxo-1H-pyrimidin-3-yl)ethyl]azanide |

InChI |

InChI=1S/C18H24N9O6PS.3Na/c28-13-1-4-19-16(31)25(13)10-7-22-34(35,23-8-11-26-14(29)2-5-20-17(26)32)24-9-12-27-15(30)3-6-21-18(27)33;;;/h1-6H,7-12H2,(H6,19,20,21,22,23,24,28,29,30,31,32,33,35);;;/q;3*+1/p-3 |

InChI Key |

YFYLTCSWBAJVRJ-UHFFFAOYSA-K |

Canonical SMILES |

C1=CNC(=O)N(C1=O)CC[N-]P(=S)([N-]CCN2C(=O)C=CNC2=O)[N-]CCN3C(=O)C=CNC3=O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt involves multiple steps. The synthetic route typically includes the reaction of phosphorothioic triamide with 2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl groups under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.

Scientific Research Applications

Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: The compound is used in industrial processes and formulations due to its unique properties.

Mechanism of Action

The mechanism of action of Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Butyl Phosphorothioic Triamide (CAS 94317-64-3)

- Structure : Features a central phosphorus atom bonded to three thiourea groups and a single n-butyl substituent.

- Physical Properties : Liquid at room temperature (melting point: 58–60°C), molecular weight 167.21 g/mol, water solubility of 4.3 g/L at 25°C .

- Applications : Widely studied as a urease inhibitor to slow urea hydrolysis in soil, reducing nitrogen loss via ammonia volatilization .

Tris(N,N-Tetramethylene)Phosphoric Acid Triamide (TTPT)

- Structure : Contains tetramethylene (cyclohexyl-like) substituents instead of pyrimidinyl groups.

- Toxicity: While structurally related to hexamethylphosphoramide (HMPA, a known carcinogen), TTPT’s toxicity remains uncharacterized, highlighting the need for caution when extrapolating safety profiles among phosphorothioic triamides .

Alkyl Thiophosphoric Triamides (Patent EP2017)

- Structure : Variants with alkyl chains optimized for solvent compatibility.

- Applications : Patent literature emphasizes formulations to enhance stability and dispersion in agricultural systems, suggesting challenges in handling neutral triamides .

Physical and Chemical Properties

| Property | Target Compound (Trisodium Salt) | N-Butyl Phosphorothioic Triamide | TTPT |

|---|---|---|---|

| Molecular Weight (g/mol) | ~600 (estimated*) | 167.21 | Not reported |

| Solubility in Water | High (sodium salt) | 4.3 g/L at 25°C | Likely low |

| Melting Point | >250°C (estimated*) | 58–60°C | Not reported |

| Key Application | Urease inhibition (inferred) | Urease inhibition | Unknown |

*Estimates based on sodium salt formulation and structural complexity.

Efficacy and Environmental Impact

- Sodium salt formulation could improve soil penetration and longevity .

- Toxicity : While TTPT’s safety is unverified, the target compound’s bulky substituents might reduce bioavailability and toxicity relative to HMPA .

- Formulation Stability : Neutral triamides (e.g., N-butyl) require solvent systems for agricultural use, whereas the trisodium salt’s inherent solubility could simplify application .

Research Findings and Gaps

- Key Studies :

- Bremner et al. (1986, 1989) demonstrated N-butyl phosphorothioic triamide’s efficacy in reducing ammonia volatilization by 30–50% in urea-treated soils .

- Patent EP2017 highlights solvent optimization for alkyl thiophosphoric triamides, underscoring formulation challenges avoided by the target compound’s sodium salt .

- Unresolved Questions :

- Direct data on the target compound’s urease inhibition efficiency, degradation pathways, and ecotoxicology are absent in the provided evidence.

- Comparative toxicity studies with HMPA/TTPT are needed to assess safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.